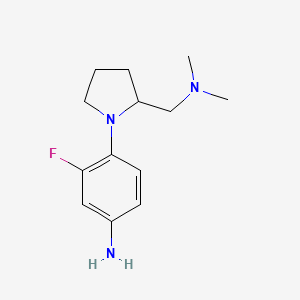
4-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-3-fluoro-phenylamine
Numéro de catalogue B8326142
Poids moléculaire: 237.32 g/mol
Clé InChI: ZOLBNMSZOAOFCF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US07713994B2
Procedure details


[1-(2-Fluoro-4-nitro-phenyl)-pyrrolidin-2-ylmethyl]-dimethyl-amine (77 mg, 0.29 mmol) and Pd/C (16 mg, 10% weight) is shaken under H2 (50 psi) in MeOH overnight. After filtrating the Pd/C, the MeOH is removed and the residue obtained (65 mg, 95%) is directly employed in the next step.
Name
[1-(2-Fluoro-4-nitro-phenyl)-pyrrolidin-2-ylmethyl]-dimethyl-amine
Quantity
77 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[N:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[CH2:16][N:17]([CH3:19])[CH3:18]>CO.[Pd]>[CH3:19][N:17]([CH2:16][CH:12]1[CH2:13][CH2:14][CH2:15][N:11]1[C:3]1[CH:4]=[CH:5][C:6]([NH2:8])=[CH:7][C:2]=1[F:1])[CH3:18]
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtrating the Pd/C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the MeOH is removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue obtained (65 mg, 95%)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN(C)CC1N(CCC1)C1=C(C=C(C=C1)N)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
